2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate
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Overview
Description
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 2-chlorophenyl group and the 2-nitrobenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological systems.
Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate involves its interaction with molecular targets in biological systems. This can include binding to specific enzymes or receptors, modulating their activity, and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate
- 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 4-nitrobenzoate
Uniqueness
What sets 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
90094-96-5 |
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Molecular Formula |
C23H16ClN3O5 |
Molecular Weight |
449.8 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]ethyl 2-nitrobenzoate |
InChI |
InChI=1S/C23H16ClN3O5/c24-18-10-4-1-7-15(18)21-25-19-11-5-2-8-16(19)22(28)26(21)13-14-32-23(29)17-9-3-6-12-20(17)27(30)31/h1-12H,13-14H2 |
InChI Key |
OEIOYNWLTAPMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)CCOC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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